molecular formula C15H24O2 B13761184 Isoacorone CAS No. 6168-64-5

Isoacorone

Katalognummer: B13761184
CAS-Nummer: 6168-64-5
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: AGUISGUERLMHFF-GVARAGBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8-Dimethyl-1-propan-2-ylspiro[45]decane-2,9-dione is a complex organic compound characterized by its unique spiro structureIts molecular formula is C₁₅H₂₄O₂, and it is known for its stability and reactivity under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the spiro structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with other molecules, making it valuable in various applications. Its stability and reactivity under controlled conditions further enhance its utility in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

6168-64-5

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

(1S,4R,5S,8S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione

InChI

InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11-,14-,15-/m0/s1

InChI-Schlüssel

AGUISGUERLMHFF-GVARAGBVSA-N

Isomerische SMILES

C[C@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C

Kanonische SMILES

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.